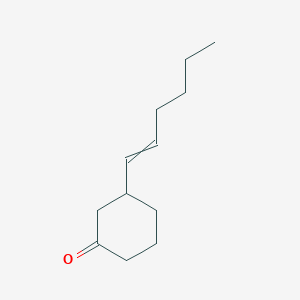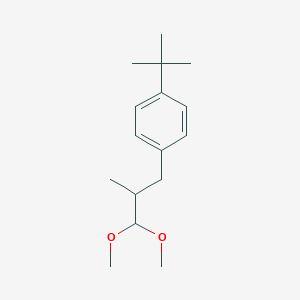
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is a complex organic compound belonging to the thiophenone family Thiophenones are known for their aromatic sulfur-containing heterocyclic structure, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of thiophene, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The hydroxyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. Purification steps such as distillation and recrystallization are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the thiophenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic thiophenone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of sulfur.
5-Hydroxy-2(5H)-furanone: A hydroxylated derivative of furanone with similar reactivity.
Uniqueness
2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical properties compared to oxygen-containing analogs
Eigenschaften
CAS-Nummer |
646517-69-3 |
|---|---|
Molekularformel |
C15H26O3S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C15H26O3S/c1-4-5-6-7-8-9-10-15(3)13(17)12(11(2)16)14(18)19-15/h11,16-17H,4-10H2,1-3H3 |
InChI-Schlüssel |
PMCRJSPPPWFQGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C(=C(C(=O)S1)C(C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


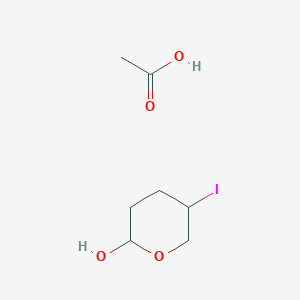
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

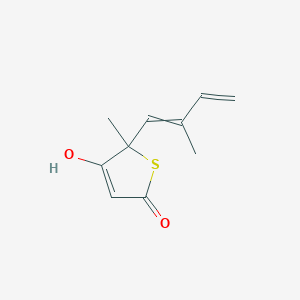
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)

![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
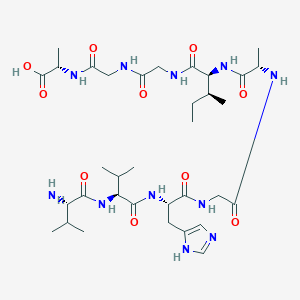

![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)

